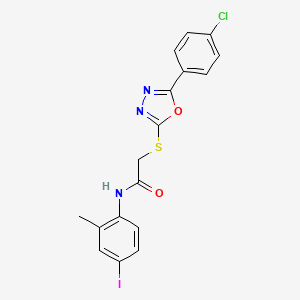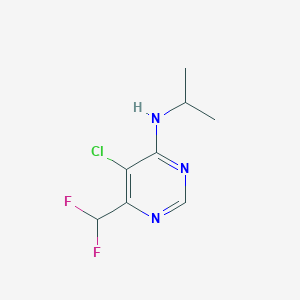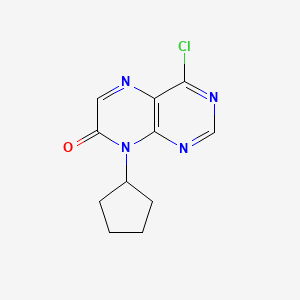![molecular formula C5H7ClN4 B11780095 3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)
3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Cloro-4,5,6,7-tetrahidro-[1,2,3]triazolo[1,5-a]pirazina típicamente involucra la formación de los anillos de triazol y pirazina a través de reacciones secuenciales. Un método común es la cicloadición intramolecular azida-alquino, donde las azidas reaccionan con ésteres de ácido acetilendicarboxílico para formar triazoles, que luego sufren ciclización de lactama para producir la estructura de triazolopirazina . Esta reacción puede ser catalizada por varios catalizadores metálicos, incluyendo cobre (Cu) y rutenio (Ru), bajo condiciones específicas como calentamiento en tolueno (PhMe) bajo reflujo .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto a menudo involucran rutas sintéticas escalables y eficientes. El uso de reactivos comercialmente disponibles y económicos es crucial para la producción a gran escala. Métodos como la ciclización intramolecular catalizada por Cu y la cicloadición dipolar 1,3 catalizada por Ru se emplean comúnmente debido a su eficiencia y altos rendimientos .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Cloro-4,5,6,7-tetrahidro-[1,2,3]triazolo[1,5-a]pirazina experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado utilizando agentes oxidantes comunes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución de halógeno son comunes, donde el átomo de cloro puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores típicos.
Sustitución: Nucleófilos como aminas o tioles pueden reemplazar el átomo de cloro en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir los óxidos correspondientes, mientras que la reducción puede producir los derivados de triazolopirazina completamente reducidos .
Aplicaciones Científicas De Investigación
3-Cloro-4,5,6,7-tetrahidro-[1,2,3]triazolo[1,5-a]pirazina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-4,5,6,7-tetrahidro-[1,2,3]triazolo[1,5-a]pirazina involucra su interacción con objetivos moleculares y vías específicas:
Comparación Con Compuestos Similares
Compuestos Similares
4,5,6,7-Tetrahidro-[1,2,3]triazolo[1,5-a]pirazina: Carece del átomo de cloro pero comparte la estructura central.
3-Trifluorometil-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-α]pirazina: Contiene un grupo trifluorometilo en lugar de cloro.
3-Aril-4,5,6,7-tetrahidro-[1,2,3]triazolo[1,5-a]pirazina: Sustituido con grupos arilo.
Singularidad
3-Cloro-4,5,6,7-tetrahidro-[1,2,3]triazolo[1,5-a]pirazina es única debido a la presencia del átomo de cloro, que puede influir en su reactividad y actividad biológica. Esto lo convierte en un compuesto valioso para desarrollar nuevos medicamentos y materiales con propiedades específicas .
Propiedades
Fórmula molecular |
C5H7ClN4 |
|---|---|
Peso molecular |
158.59 g/mol |
Nombre IUPAC |
3-chloro-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H7ClN4/c6-5-4-3-7-1-2-10(4)9-8-5/h7H,1-3H2 |
Clave InChI |
MTUINNRYRDYKBM-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=C(N=N2)Cl)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)

![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)

![(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)
![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)

![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)
